Evidence 1: 4-Fold Superior ALK5 Affinity vs. SB-525334
RepSox demonstrates approximately 3.6-fold higher potency for ALK5 autophosphorylation inhibition (IC50 = 4 nM ) compared to SB-525334 (IC50 = 14.3 nM [1]) in comparable cell-free kinase assays. This quantitative difference in primary target engagement represents a significant advantage in experimental setups requiring maximal ALK5 inhibition at lower compound concentrations.
| Evidence Dimension | IC50 for ALK5 Autophosphorylation |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | SB-525334: 14.3 nM |
| Quantified Difference | 3.6-fold more potent |
| Conditions | Cell-free ALK5 kinase assay using recombinant enzyme |
Why This Matters
Higher potency enables use of lower compound concentrations in cell culture experiments, which can mitigate off-target effects and reduce overall experimental costs by minimizing the quantity of compound required per assay.
- [1] Grygielko, E. T., et al. (2005). Inhibition of Gene Markers of Fibrosis with a Novel Inhibitor of Transforming Growth Factor-β Type I Receptor Kinase in Puromycin-Induced Nephritis. Journal of Pharmacology and Experimental Therapeutics, 313(3), 943-951. View Source
